
1-(3-Methoxy-1-propynyl)-1-cyclopentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxy-1-propynyl)-1-cyclopentene, also known as MPP+, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a highly toxic compound that has been shown to have a specific affinity for dopaminergic neurons, making it a valuable tool for studying the mechanisms of neurodegenerative diseases such as Parkinson's disease.
Mécanisme D'action
1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is transported into dopaminergic neurons via the dopamine transporter. Once inside the neuron, 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is oxidized by MAO-B to form a highly reactive intermediate that can damage cellular components such as mitochondria and DNA. The damage to dopaminergic neurons leads to a loss of dopamine production and the development of Parkinson's-like symptoms.
Biochemical and Physiological Effects:
1-(3-Methoxy-1-propynyl)-1-cyclopentene+ has been shown to have a specific affinity for dopaminergic neurons, leading to selective damage to these cells. The loss of dopamine production in the substantia nigra leads to the development of Parkinson's-like symptoms in animal models. 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ has also been shown to induce oxidative stress and damage to cellular components such as mitochondria and DNA.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is a valuable tool for studying the mechanisms of Parkinson's disease and the role of environmental toxins in its development. Its selective toxicity to dopaminergic neurons allows for the study of the specific mechanisms of neurodegeneration in Parkinson's disease. However, 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is a highly toxic compound and must be handled with care. Its use in animal models requires strict safety protocols to minimize the risk of exposure to researchers.
Orientations Futures
Future research on 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ should focus on the development of new animal models for Parkinson's disease that more closely mimic the disease in humans. This would allow for a better understanding of the mechanisms of neurodegeneration in Parkinson's disease and the development of new treatments. Additionally, new compounds that selectively target dopaminergic neurons could be developed based on the structure of 1-(3-Methoxy-1-propynyl)-1-cyclopentene+. These compounds could be used to study the mechanisms of neurodegeneration in Parkinson's disease and to develop new treatments.
Méthodes De Synthèse
1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is synthesized from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound that is found in some illicit drugs. MPTP is oxidized to 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ can also be synthesized chemically by reacting 1-methyl-4-phenylpyridinium with propargyl alcohol.
Applications De Recherche Scientifique
1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is primarily used in scientific research to study the mechanisms of Parkinson's disease. It has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to a loss of dopamine production and the development of Parkinson's-like symptoms in animal models. 1-(3-Methoxy-1-propynyl)-1-cyclopentene+ is also used to study the role of environmental toxins in the development of Parkinson's disease.
Propriétés
Numéro CAS |
183786-50-7 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
1-(3-methoxyprop-1-ynyl)cyclopentene |
InChI |
InChI=1S/C9H12O/c1-10-8-4-7-9-5-2-3-6-9/h5H,2-3,6,8H2,1H3 |
Clé InChI |
BLUYVCPPRPPUDU-UHFFFAOYSA-N |
SMILES |
COCC#CC1=CCCC1 |
SMILES canonique |
COCC#CC1=CCCC1 |
Synonymes |
Cyclopentene, 1-(3-methoxy-1-propynyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6-methyl-5-nitrobenzo[B]thiophene-2-carboxylate](/img/structure/B66464.png)
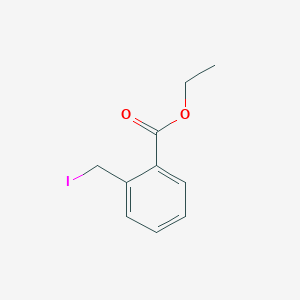
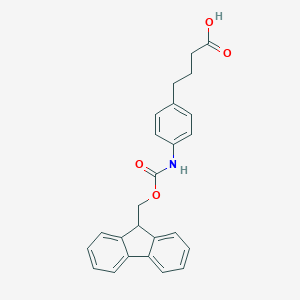
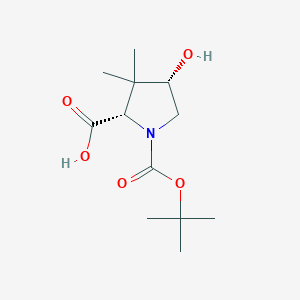
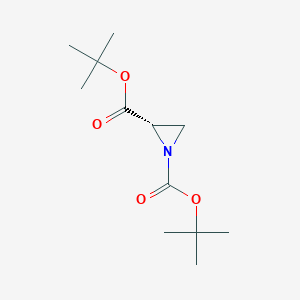
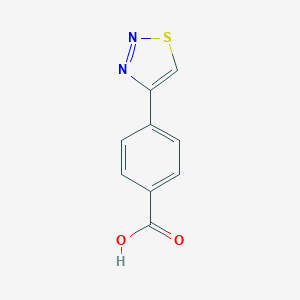

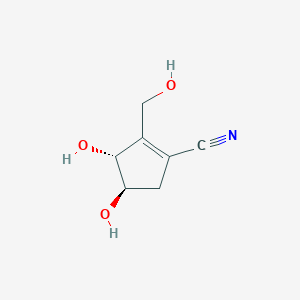
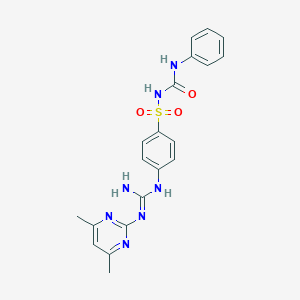
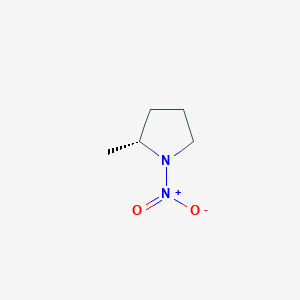

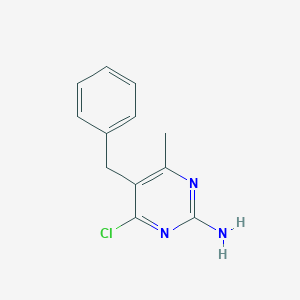
![3-Methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B66496.png)